molecular formula C16H16O4 B14236737 Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- CAS No. 211935-25-0

Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)-

Cat. No.: B14236737
CAS No.: 211935-25-0
M. Wt: 272.29 g/mol
InChI Key: QOKHVRJITXRMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is an organic compound characterized by its aromatic aldehyde structure It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy groups at the 3 and 6 positions and a phenylmethoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzaldehyde as the core structure.

    Methoxylation: Methoxy groups are introduced at the 3 and 6 positions of the benzene ring through a methylation reaction using methanol and a suitable catalyst.

    Phenylmethoxylation: The phenylmethoxy group is introduced at the 2 position via a nucleophilic substitution reaction, where a phenylmethoxy group replaces a leaving group on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to various biological effects.

Comparison with Similar Compounds

  • Benzaldehyde, 4-bromo-3,6-dimethoxy-2-(phenylmethoxy)-
  • Benzaldehyde, 3,4-dimethoxy-
  • Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-

Comparison:

  • Structural Differences: The position and type of substituents on the benzene ring vary among these compounds, leading to differences in their chemical properties and reactivity.
  • Unique Features: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is unique due to the specific arrangement of methoxy and phenylmethoxy groups, which can influence its reactivity and potential applications.

Properties

CAS No.

211935-25-0

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3,6-dimethoxy-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O4/c1-18-14-8-9-15(19-2)16(13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

QOKHVRJITXRMGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.